molecular formula C19H20ClNO2 B2805038 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide CAS No. 1798618-97-9

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide

Numéro de catalogue B2805038
Numéro CAS: 1798618-97-9
Poids moléculaire: 329.82
Clé InChI: IYBHSSQYEFDGFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising therapeutic potential.

Mécanisme D'action

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide blocks the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the alleviation of autoimmune symptoms.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide has been shown to have potent anti-tumor and immunomodulatory effects in preclinical models. It can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells by blocking BTK-mediated signaling pathways. It can also suppress the production of inflammatory cytokines and autoantibodies in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide has several advantages as a research tool, including its high potency, selectivity, and specificity for BTK. It can be used to study the role of BTK in cancer and autoimmune diseases, as well as to investigate the efficacy and safety of BTK inhibitors as potential therapies. However, 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide also has some limitations, such as its relatively short half-life and potential off-target effects.

Orientations Futures

There are several future directions for the research and development of 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide and other BTK inhibitors. These include:
1. Combination therapy: 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide may be used in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its anti-tumor or immunomodulatory effects.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer or autoimmune patients to 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide or other BTK inhibitors.
3. Safety and toxicity: Further studies are needed to investigate the safety and toxicity of 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide in humans, especially in long-term use.
4. Alternative targets: Other kinases or signaling pathways may be targeted in addition to BTK to achieve better therapeutic outcomes.
In conclusion, 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide is a promising small molecule inhibitor that has shown potent anti-tumor and immunomodulatory effects in preclinical studies. Further research is needed to fully understand its mechanism of action, efficacy, and safety in humans, as well as to explore its potential as a therapeutic agent for cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 3-chlorobenzaldehyde, which is then converted into 3-chlorophenylacetic acid. The acid is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propan-1-amine to give 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide.

Applications De Recherche Scientifique

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

3-(3-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-16-6-3-4-14(12-16)8-9-18(22)21-13-19(23)11-10-15-5-1-2-7-17(15)19/h1-7,12,23H,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBHSSQYEFDGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CCC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.